molecular formula C10H8F2O2 B066031 Methyl 3-(2,4-difluorophenyl)acrylate CAS No. 166883-00-7

Methyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B066031
CAS No.: 166883-00-7
M. Wt: 198.17 g/mol
InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N
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Description

Methyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2. It is a derivative of acrylate, characterized by the presence of a 2,4-difluorophenyl group attached to the acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-difluorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(2,4-difluorophenyl)acrylate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the phenyl ring, facilitating the attack by nucleophiles. This compound can also participate in polymerization reactions, where the acrylate group undergoes radical polymerization to form long-chain polymers .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)acrylate
  • Methyl 3-(2,4-dibromophenyl)acrylate
  • Methyl 3-(2,4-dimethylphenyl)acrylate

Uniqueness

Methyl 3-(2,4-difluorophenyl)acrylate is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the molecule. These properties can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where other halogenated or methylated analogs may not perform as effectively .

Properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDQMSXOKRYDF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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